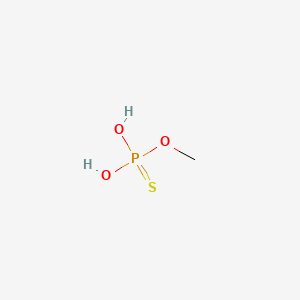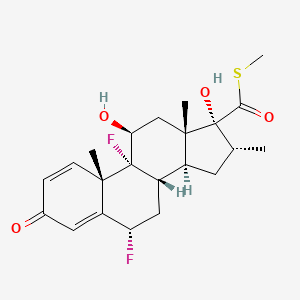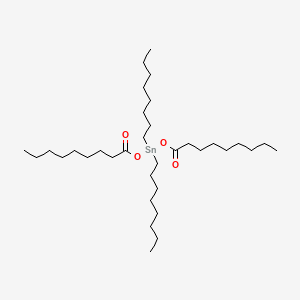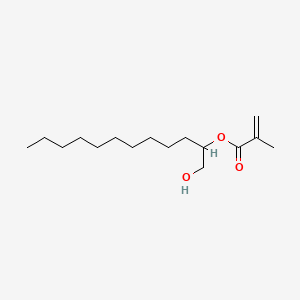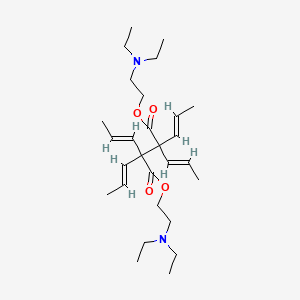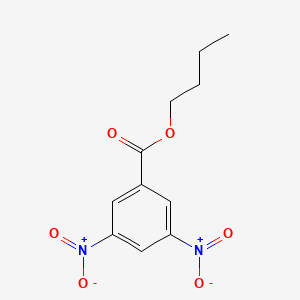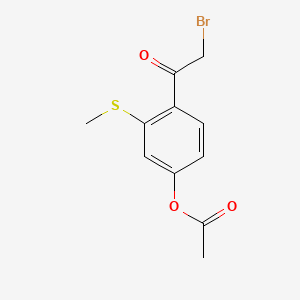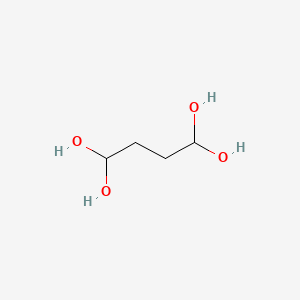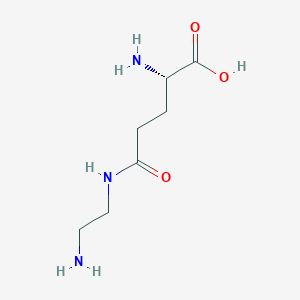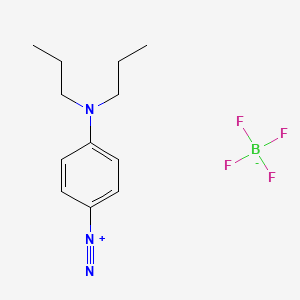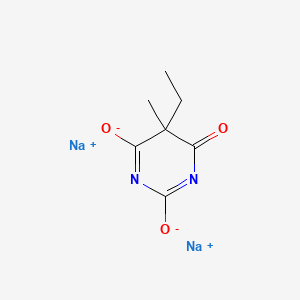
Sodium 5-ethyl-5-methylbarbiturate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-ethyl-5-methylbarbiturate is a barbiturate derivative with the chemical formula C7H8N2Na2O3. It is known for its sedative and hypnotic properties, making it a valuable compound in the field of medicine. This compound is a sodium salt of barbituric acid, which has been modified to include ethyl and methyl groups at the 5-position of the barbiturate ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-ethyl-5-methylbarbiturate typically involves the reaction of 5-ethyl-5-methylbarbituric acid with sodium hydroxide. The process can be summarized as follows:
Starting Materials: 5-ethyl-5-methylbarbituric acid and sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Procedure: The 5-ethyl-5-methylbarbituric acid is dissolved in water, and sodium hydroxide is added slowly with stirring. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Raw Materials: High-purity 5-ethyl-5-methylbarbituric acid and sodium hydroxide.
Reaction Vessel: A large-scale reactor equipped with temperature control and stirring mechanisms.
Purification: The product is purified through crystallization or other suitable methods to ensure high purity and quality.
化学反应分析
Types of Reactions: Sodium 5-ethyl-5-methylbarbiturate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Sodium 5-ethyl-5-methylbarbiturate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on biological systems, particularly its sedative and hypnotic properties.
Medicine: It is used in the development of sedative and anticonvulsant medications.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Sodium 5-ethyl-5-methylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound increases synaptic inhibition, leading to its sedative and anticonvulsant effects. The molecular targets include GABA receptors and chloride ion channels, which play a crucial role in regulating neuronal excitability.
相似化合物的比较
Sodium 5-ethyl-5-methylbarbiturate can be compared with other barbiturate derivatives such as:
Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for its sedative and hypnotic effects.
Secobarbital: Known for its short-acting sedative properties.
Uniqueness: this compound is unique due to its specific substitution pattern at the 5-position, which imparts distinct pharmacological properties compared to other barbiturates.
属性
CAS 编号 |
94201-54-4 |
|---|---|
分子式 |
C7H8N2Na2O3 |
分子量 |
214.13 g/mol |
IUPAC 名称 |
disodium;5-ethyl-5-methyl-6-oxopyrimidine-2,4-diolate |
InChI |
InChI=1S/C7H10N2O3.2Na/c1-3-7(2)4(10)8-6(12)9-5(7)11;;/h3H2,1-2H3,(H2,8,9,10,11,12);;/q;2*+1/p-2 |
InChI 键 |
MHMYZUAECFBNHI-UHFFFAOYSA-L |
规范 SMILES |
CCC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


